

Methyl 2-(cyanomethoxy)benzoate: A Comprehensive Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: **Methyl 2-(cyanomethoxy)benzoate**

Cat. No.: **B167758**

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This in-depth guide provides a comprehensive overview of **Methyl 2-(cyanomethoxy)benzoate**, a versatile building block with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, spectroscopic characterization, and explore its putative applications, grounded in established chemical principles and analogous compound activities. This document is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage this molecule in their research endeavors.

Introduction: The Chemical Identity of Methyl 2-(cyanomethoxy)benzoate

Methyl 2-(cyanomethoxy)benzoate, with the CAS Number 1641-00-5, is an organic compound featuring a benzoate ester scaffold appended with a cyanomethoxy group at the ortho position.^[1] Its molecular formula is $C_{10}H_9NO_3$, and it has a molecular weight of 191.19 g/mol. The presence of the ester, nitrile, and ether functionalities within a compact aromatic framework makes it an attractive starting point for the synthesis of more complex molecules with diverse biological activities.

Below is a diagram illustrating the chemical structure of **Methyl 2-(cyanomethoxy)benzoate**.

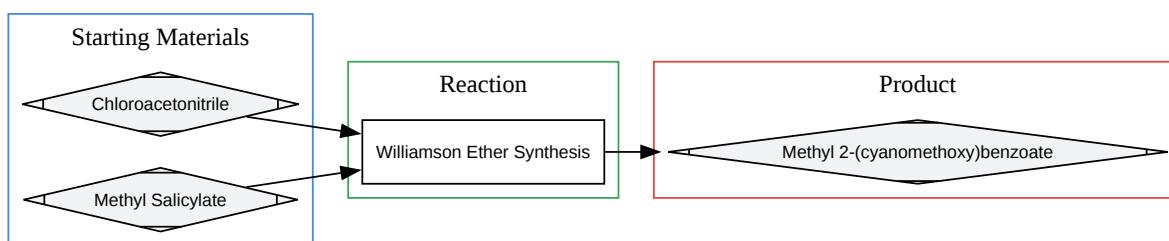
Caption: Chemical structure of **Methyl 2-(cyanomethoxy)benzoate**.

Synthesis of Methyl 2-(cyanomethoxy)benzoate: Proposed Methodologies

While a specific, peer-reviewed synthesis for **Methyl 2-(cyanomethoxy)benzoate** is not readily available in the literature, its structure suggests two plausible and efficient synthetic routes based on well-established organic reactions. Both pathways begin with commercially available starting materials.

Pathway A: Williamson Ether Synthesis from Methyl Salicylate

This approach utilizes the classical Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.^{[2][3][4][5][6]}



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Caption: Proposed synthesis of **Methyl 2-(cyanomethoxy)benzoate** via Williamson Ether Synthesis.

Detailed Experimental Protocol (Proposed):

- Deprotonation of Methyl Salicylate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl salicylate (1.0 eq.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.), portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the corresponding phenoxide.

- Nucleophilic Substitution: To the solution of the phenoxide, add chloroacetonitrile (1.2 eq.) dropwise at room temperature.^[7] The reaction mixture is then heated to 50-70 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **Methyl 2-(cyanomethoxy)benzoate**.

Pathway B: Two-Step Synthesis from Methyl o-Toluate

This alternative route involves the initial formation of a benzylic bromide followed by a nucleophilic substitution with cyanide and subsequent ether formation. A more direct approach from methyl 2-(bromomethyl)benzoate is also feasible.



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Caption: Proposed two-step synthesis of **Methyl 2-(cyanomethoxy)benzoate** from Methyl o-Toluate.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate^{[1][8][9]}

- To a solution of methyl o-toluate (1.0 eq.) in a non-polar solvent like carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount).

- Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the radical chain reaction.[\[1\]](#)
- Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield Methyl 2-(bromomethyl)benzoate.

Step 2: Synthesis of **Methyl 2-(cyanomethoxy)benzoate**

This step is analogous to the Williamson ether synthesis, but the ether linkage is formed from the reaction of the benzylic bromide with a source of the cyanomethoxy anion. A more direct conversion from the bromide to the final product can be envisioned by reacting it with the sodium salt of hydroxyacetonitrile. However, a more practical approach would be a two-step sequence involving initial displacement of the bromide with a hydroxide equivalent followed by reaction with chloroacetonitrile. For a more direct approach, one could attempt a reaction with sodium cyanomethoxide, although the stability of this reagent might be a concern.

A more plausible route from Methyl 2-(bromomethyl)benzoate would be a nucleophilic substitution with sodium cyanide to form Methyl 2-(cyanomethyl)benzoate, a related but different compound. To obtain the target molecule, a reaction with the sodium salt of glycolnitrile (hydroxyacetonitrile) would be necessary.

Given the potential complexities, Pathway A is the more direct and recommended synthetic route.

Spectroscopic Characterization

While experimental spectra for **Methyl 2-(cyanomethoxy)benzoate** are not readily available in public databases, we can predict the key spectroscopic features based on the analysis of structurally similar compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 1: Predicted Spectroscopic Data for **Methyl 2-(cyanomethoxy)benzoate**

Spectroscopic Technique	Predicted Key Signals and Interpretation
¹ H NMR	<p>Aromatic Protons (4H): Complex multiplet in the range of δ 7.0-8.0 ppm. The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns due to the influence of the ester and cyanomethoxy substituents.</p> <p>Methylene Protons (-OCH₂CN, 2H): A singlet around δ 4.8-5.0 ppm. Methyl Protons (-OCH₃, 3H): A singlet around δ 3.9 ppm.</p>
¹³ C NMR	<p>Carbonyl Carbon (C=O): A signal around δ 165-167 ppm.^[12] Aromatic Carbons (6C): Multiple signals between δ 110-160 ppm. The carbon bearing the cyanomethoxy group will be shifted downfield. Nitrile Carbon (-CN): A signal in the range of δ 115-120 ppm. Methylene Carbon (-OCH₂CN): A signal around δ 55-60 ppm. Methyl Carbon (-OCH₃): A signal around δ 52 ppm.</p>
Infrared (IR)	<p>C≡N Stretch: A sharp, medium intensity absorption band around 2250 cm^{-1}. C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm^{-1}. C-O Stretch (Ether and Ester): Strong absorption bands in the region of 1250-1000 cm^{-1}. Aromatic C=C Stretch: Medium intensity bands around 1600 and 1480 cm^{-1}. Aromatic C-H Stretch: Weak to medium bands above 3000 cm^{-1}.</p>
Mass Spectrometry (MS)	<p>Molecular Ion (M⁺): A peak at $m/z = 191.0582$ corresponding to the exact mass of C₁₀H₉NO₃.</p> <p>Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the cyanomethoxy group (-OCH₂CN), and the entire ester group (-COOCH₃).</p>

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in **Methyl 2-(cyanomethoxy)benzoate** suggest its utility as a versatile intermediate for the synthesis of biologically active molecules. Benzoic acid and its derivatives are known to possess a wide range of pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Antifungal and Antimicrobial Agents

The benzoate scaffold is a common feature in many antifungal agents.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[23\]](#) The mechanism of action for simple benzoates often involves the disruption of cellular pH homeostasis in fungi.[\[16\]](#)[\[17\]](#) The introduction of the cyanomethoxy group could modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced antifungal or antimicrobial activity. Further derivatization of the ester or the aromatic ring could lead to novel compounds with improved potency and selectivity.

Anticancer Agents

Numerous benzoate derivatives have been investigated for their anticancer properties.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[26\]](#) The mechanism of action can vary widely, from the inhibition of specific enzymes to the disruption of microtubule dynamics. The cyanomethoxy group can serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in the development of new anticancer drug candidates.

Enzyme Inhibitors

The ester and nitrile functionalities can act as key binding elements in the active sites of various enzymes. For instance, derivatives of benzoic acid have been explored as inhibitors of enzymes like phosphodiesterases. The unique electronic and steric properties of the cyanomethoxy group could be exploited to design potent and selective enzyme inhibitors for various therapeutic targets.

Conclusion

Methyl 2-(cyanomethoxy)benzoate is a readily accessible and highly versatile chemical entity with significant potential for application in drug discovery and development. This guide has

provided a detailed overview of its chemical properties, proposed robust synthetic pathways, and predicted its key spectroscopic features. The exploration of its biological activities, particularly in the areas of antifungal and anticancer research, represents a promising avenue for future investigation. The strategic derivatization of this scaffold could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

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